Apalcillin sodium
Overview
Description
“Lumota” is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lumota typically involves a series of well-defined chemical reactions. One common method includes the use of high-energy techniques such as high-pressure homogenization and ultrasonication . These methods ensure the formation of stable nanoemulsions, which are crucial for the compound’s stability and reactivity.
Industrial Production Methods
In industrial settings, the production of Lumota often involves large-scale chemical reactors where the compound is synthesized under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Lumota undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in the reactions involving Lumota include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of Lumota, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Lumota has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Employed in the study of cellular processes and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Lumota involves its interaction with specific molecular targets and pathways. It is known to modulate various biochemical pathways, leading to its observed effects. The compound’s unique structure allows it to bind to specific receptors or enzymes, altering their activity and resulting in the desired biological or chemical outcomes .
Properties
CAS No. |
58795-03-2 |
---|---|
Molecular Formula |
C25H22N5NaO6S |
Molecular Weight |
543.5 g/mol |
IUPAC Name |
sodium;3,3-dimethyl-7-oxo-6-[[2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C25H23N5O6S.Na/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31;/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36);/q;+1/p-1 |
InChI Key |
DIGBQDMXLUJMHN-UHFFFAOYSA-M |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+] |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+] |
Appearance |
Solid powder |
Key on ui other cas no. |
58795-03-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
apacillin apalcillin apalcillin sodium apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta))-isomer APCC antibiotic PC 904 PC-904 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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